molecular formula C18H25NO12 B7796327 P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

Cat. No.: B7796327
M. Wt: 447.4 g/mol
InChI Key: FMNXEBSKDAQHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside: is a synthetic compound that serves as a substrate for the study of enzymatic activity, particularly for enzymes that hydrolyze glycosidic bonds. This compound is often used in biochemical assays to measure the activity of specific glycosidases, such as alpha-L-fucosidase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside typically involves the glycosylation of p-nitrophenol with a protected fucosyl donor, followed by deprotection steps to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase techniques or large-scale batch reactions. The use of automated synthesizers allows for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using alpha-L-fucosidase in a buffered aqueous solution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: The major products are p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose.

    Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.

    Reduction: Reduced forms of the nitro group, such as amino derivatives.

Scientific Research Applications

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is widely used in scientific research for various applications:

    Biochemistry: As a substrate in enzyme assays to study the activity of glycosidases, particularly alpha-L-fucosidase.

    Molecular Biology: In the investigation of glycosylation patterns and the role of specific glycosidases in cellular processes.

    Medicine: Potential use in diagnostic assays for diseases related to glycosidase deficiencies or abnormalities.

    Industry: Utilized in the development of biochemical assays and as a standard for quality control in the production of glycosidase enzymes.

Mechanism of Action

The mechanism of action of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • P-Nitrophenyl alpha-L-fucoside
  • P-Nitrophenyl beta-D-galactoside
  • P-Nitrophenyl beta-D-glucopyranoside

Uniqueness

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is unique in its structure, combining both fucose and galactose moieties linked to a p-nitrophenyl group. This dual glycosidic linkage makes it a valuable tool for studying the specificity and activity of glycosidases that target these sugars. Its ability to release a chromogenic product upon hydrolysis also makes it highly useful in quantitative enzyme assays.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXEBSKDAQHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 4
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 5
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Reactant of Route 6
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

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